molecular formula C18H29OPS2 B14487026 2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole CAS No. 65780-43-0

2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole

Cat. No.: B14487026
CAS No.: 65780-43-0
M. Wt: 356.5 g/mol
InChI Key: SAIDQJWXWIBQMW-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole is a complex organic compound that belongs to the class of benzoxathiaphospholes This compound is characterized by the presence of a butylsulfanyl group and a 2,4,4-trimethylpentan-2-yl group attached to the benzoxathiaphosphole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole typically involves multi-step organic reactions. One common approach is the reaction of a benzoxathiaphosphole precursor with butylsulfanyl and 2,4,4-trimethylpentan-2-yl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography, recrystallization, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert certain functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the butylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzoxathiaphosphole derivatives.

Scientific Research Applications

2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylsulfanyl)-5-(2,4,4-trimethylpentan-2-yl)-2H-1,3,2-benzoxathiaphosphole
  • This compound analogs

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

65780-43-0

Molecular Formula

C18H29OPS2

Molecular Weight

356.5 g/mol

IUPAC Name

2-butylsulfanyl-5-(2,4,4-trimethylpentan-2-yl)-1,3,2-benzoxathiaphosphole

InChI

InChI=1S/C18H29OPS2/c1-7-8-11-21-20-19-15-10-9-14(12-16(15)22-20)18(5,6)13-17(2,3)4/h9-10,12H,7-8,11,13H2,1-6H3

InChI Key

SAIDQJWXWIBQMW-UHFFFAOYSA-N

Canonical SMILES

CCCCSP1OC2=C(S1)C=C(C=C2)C(C)(C)CC(C)(C)C

Origin of Product

United States

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